![molecular formula C22H28N2O5S B5054255 N-(2-methoxybenzyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5054255.png)
N-(2-methoxybenzyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules like N-(2-methoxybenzyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide often involves multi-step chemical reactions, starting from simpler molecules. Techniques such as the use of chiral sulfinamides for asymmetric synthesis of N-heterocycles via sulfinimines have been extensively studied. For example, the use of tert-butanesulfinamide has emerged as a gold standard in the stereoselective synthesis of amines and their derivatives, offering access to structurally diverse piperidines and related compounds (Philip et al., 2020).
Molecular Structure Analysis
The molecular structure analysis of such compounds typically involves understanding the spatial arrangement of atoms and the electronic structure that dictates reactivity and interaction with biological targets. Techniques like X-ray crystallography, NMR spectroscopy, and computational modeling are crucial in elucidating these structures. The role of sulfonamide groups, for example, has been highlighted in various medicinal compounds, offering insights into how these functional groups contribute to the molecule's properties and activity (Azevedo-Barbosa et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be explored through studies on nucleophilic aromatic substitution reactions, where compounds with piperidine structures interact with electrophiles or undergo transformations under certain conditions. This reactivity is crucial in further functionalization or modification of the compound for specific applications (Pietra & Vitali, 1972).
Physical Properties Analysis
Physical properties, including melting point, boiling point, solubility, and crystalline structure, are fundamental for understanding the compound's behavior under different conditions and its formulation into usable products. These properties are often determined through empirical studies and contribute to the development and manufacturing process of chemical and pharmaceutical products.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity with other chemical groups, stability under various conditions, and photochemical properties, define the compound's potential applications and handling requirements. For instance, the study of sulfonamides and their derivatives has revealed a variety of biological activities, emphasizing their significance in medicinal chemistry and drug development processes (Carta, Scozzafava, & Supuran, 2012).
properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-16-14-19(8-9-20(16)28-2)30(26,27)24-12-10-17(11-13-24)22(25)23-15-18-6-4-5-7-21(18)29-3/h4-9,14,17H,10-13,15H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRKJLIARHSSMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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